1-(6-Fluoropyridin-3-yl)cyclobutanamine
Description
1-(6-Fluoropyridin-3-yl)cyclobutanamine is a cyclobutanamine derivative featuring a 6-fluoro-substituted pyridine ring at the 3-position. Fluorine’s electronegativity and small atomic radius may enhance metabolic stability and binding affinity in biological systems compared to bulkier halogens like chlorine .
Properties
Molecular Formula |
C9H11FN2 |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
1-(6-fluoropyridin-3-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H11FN2/c10-8-3-2-7(6-12-8)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2 |
InChI Key |
OZIBGJKTQDTJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CN=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents .
For the cyclobutanamine part, a common approach is to start with a cyclobutanone derivative and introduce the amine group through reductive amination. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(6-Fluoropyridin-3-yl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the pyridine ring or the cyclobutanamine moiety.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-3-yl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target . The compound may also inhibit or activate certain pathways, depending on its structure and the biological context .
Comparison with Similar Compounds
Research Implications
- Pharmaceutical Potential: Fluorine’s metabolic stability could make the fluoro compound a candidate for central nervous system (CNS) drugs or enzyme inhibitors. The chloro analog’s higher lipophilicity may suit peripheral targets.
- Agrochemical Applications : Both compounds could serve as intermediates in pesticide synthesis, with fluorine offering resistance to environmental degradation .
Biological Activity
1-(6-Fluoropyridin-3-yl)cyclobutanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1-(6-Fluoropyridin-3-yl)cyclobutanamine features a cyclobutane ring substituted with a 6-fluoropyridine moiety. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of 1-(6-Fluoropyridin-3-yl)cyclobutanamine is primarily attributed to its role as an inhibitor of various kinases, particularly those involved in signaling pathways related to cancer and inflammation. The compound has been shown to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream cellular processes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 1-(6-Fluoropyridin-3-yl)cyclobutanamine:
Case Studies and Research Findings
Several studies have investigated the biological effects of 1-(6-Fluoropyridin-3-yl)cyclobutanamine:
- Kinase Inhibition Studies : Research demonstrated that structural modifications around the pyridinylimidazole scaffold could enhance selectivity for JNK3 over p38α MAPK. The compound's binding affinity was confirmed through enzyme-linked immunosorbent assays (ELISA), indicating its potential as a selective JNK3 inhibitor .
- Anticancer Activity : In vitro studies have revealed that 1-(6-Fluoropyridin-3-yl)cyclobutanamine exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways that are often dysregulated in cancer.
- Antibacterial Properties : Preliminary investigations into the antibacterial efficacy of this compound suggest that it possesses activity against certain Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis
When compared to similar compounds, 1-(6-Fluoropyridin-3-yl)cyclobutanamine stands out due to its unique structural features and biological activities. For instance, compounds like pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-b]pyridine also exhibit kinase inhibition but may lack the specificity observed with this cyclobutanamine derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
